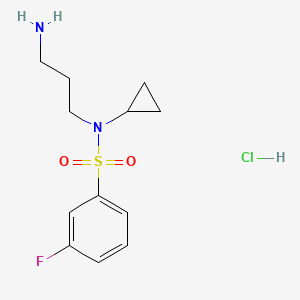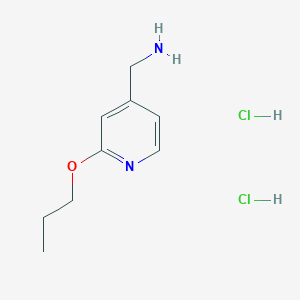
5-アミノ-1H-インダゾール-3-カルボキサミド
概要
説明
5-amino-1H-indazole-3-carboxamide is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
科学的研究の応用
5-amino-1H-indazole-3-carboxamide has a wide range of scientific research applications, including:
作用機序
Target of Action
5-Amino-1H-indazole-3-carboxamide is a derivative of indazole, a heterocyclic compound that has been found to have significant biological activity .
Mode of Action
It’s known that the carboxamide moiety in indazole derivatives can form hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . This suggests that 5-amino-1H-indazole-3-carboxamide may interact with its targets in a similar manner.
Biochemical Pathways
One study suggests that indazole derivatives can affect apoptosis and cell cycle possibly by inhibiting bcl2 family members and the p53/mdm2 pathway .
Pharmacokinetics
A study on similar indazole-3-carboxamide synthetic cannabinoid receptor agonists (scras) found that these compounds are often rapidly metabolized in vitro but are highly protein bound in vivo, which slows their in vivo clearance .
Result of Action
Indazole derivatives have been found to exhibit a wide range of biological activities, including antitumor activity . For example, one indazole-3-carboxamide derivative was found to inhibit cell growth effectively against colon and melanoma cell lines .
Action Environment
The study of similar indazole-3-carboxamide scras suggests that factors influencing their metabolism and pharmacokinetics could potentially impact their action .
生化学分析
Biochemical Properties
5-amino-1H-indazole-3-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation and differentiation . The compound binds to the active site of these receptors, preventing their activation and subsequent signaling pathways. Additionally, 5-amino-1H-indazole-3-carboxamide interacts with other biomolecules such as kinases, further modulating cellular processes .
Cellular Effects
The effects of 5-amino-1H-indazole-3-carboxamide on cellular processes are profound. It has been observed to inhibit the growth of various cancer cell lines, including lung, prostate, and hepatoma cells . This inhibition is primarily due to its impact on cell signaling pathways, such as the p53/MDM2 pathway, which regulates cell cycle and apoptosis . Furthermore, 5-amino-1H-indazole-3-carboxamide affects gene expression and cellular metabolism, leading to altered cellular functions and reduced proliferation .
Molecular Mechanism
At the molecular level, 5-amino-1H-indazole-3-carboxamide exerts its effects through several mechanisms. It binds to the active sites of enzymes and receptors, inhibiting their activity. For example, its interaction with FGFRs involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the receptor’s active site . This binding prevents the receptor from undergoing conformational changes necessary for activation. Additionally, 5-amino-1H-indazole-3-carboxamide can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-amino-1H-indazole-3-carboxamide have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to 5-amino-1H-indazole-3-carboxamide can lead to sustained inhibition of cellular functions and prolonged effects on cell signaling pathways . These findings suggest that the compound maintains its activity over extended periods, making it a valuable tool for biochemical research.
Dosage Effects in Animal Models
The effects of 5-amino-1H-indazole-3-carboxamide vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes and receptors . At higher doses, toxic effects such as liver and kidney damage have been observed . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
5-amino-1H-indazole-3-carboxamide is involved in several metabolic pathways. It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The primary metabolic pathways include hydroxylation, deamination, and conjugation with glucuronic acid . These metabolic processes result in the formation of various metabolites, which can be further excreted from the body. The interactions of 5-amino-1H-indazole-3-carboxamide with these enzymes and cofactors influence its overall pharmacokinetics and bioavailability.
Transport and Distribution
Within cells and tissues, 5-amino-1H-indazole-3-carboxamide is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and hydrophobic nature . Additionally, the compound interacts with specific transporters and binding proteins, which facilitate its uptake and distribution within different cellular compartments . These interactions influence the localization and accumulation of 5-amino-1H-indazole-3-carboxamide, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of 5-amino-1H-indazole-3-carboxamide plays a critical role in its activity. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can be targeted to specific organelles, such as the nucleus, through post-translational modifications and targeting signals . These localization patterns influence the compound’s ability to modulate cellular processes and exert its biochemical effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1H-indazole-3-carboxamide typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, including the cyclization of o-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature.
Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction.
Carboxamide Formation: The carboxamide group can be introduced through the reaction of the amino-indazole with a suitable carboxylating agent under appropriate conditions.
Industrial Production Methods
Industrial production methods for 5-amino-1H-indazole-3-carboxamide often involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. These methods may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
5-amino-1H-indazole-3-carboxamide undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles or nucleophiles under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
類似化合物との比較
Similar Compounds
1H-indazole-3-carboxamide: Lacks the amino group, which may result in different biological activities and properties.
5-nitro-1H-indazole-3-carboxamide:
5-methyl-1H-indazole-3-carboxamide: Contains a methyl group instead of an amino group, affecting its chemical and biological properties.
Uniqueness
5-amino-1H-indazole-3-carboxamide is unique due to the presence of both the amino and carboxamide groups, which confer specific chemical reactivity and potential biological activities. These functional groups allow for a wide range of chemical modifications and interactions with biological targets, making the compound valuable for various research and industrial applications .
特性
IUPAC Name |
5-amino-1H-indazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-4-1-2-6-5(3-4)7(8(10)13)12-11-6/h1-3H,9H2,(H2,10,13)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFWERZHSMPSPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=NN2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1249631-73-9 | |
| Record name | 5-amino-1H-indazole-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-Cyclopropyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride](/img/structure/B1376585.png)

![[5-(Aminomethyl)-2-fluorophenyl]methanol hydrochloride](/img/structure/B1376588.png)


![1-[(benzylamino)methyl]-2,3-dihydro-1H-inden-1-ol](/img/structure/B1376594.png)



